1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one
Description
The compound 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one is a piperazine derivative characterized by a central piperazine ring substituted with a 3-acetyl-5-chloro-2-hydroxyphenylmethyl group and an acetyl moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors.
Properties
IUPAC Name |
1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-10(19)14-8-13(16)7-12(15(14)21)9-17-3-5-18(6-4-17)11(2)20/h7-8,21H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFDKERIFJQVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CN2CCN(CC2)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis of this compound involves:
- Functionalization of piperazine via alkylation or acylation.
- Introduction of the substituted hydroxyphenyl moiety bearing acetyl and chloro groups.
- Formation of the ethanone (acetyl) functionality on the piperazine nitrogen.
This approach is consistent with common preparations of piperazine derivatives, where piperazine acts as a nucleophile reacting with electrophilic alkylating or acylating agents under controlled conditions.
Stepwise Preparation
Step 1: Preparation of the substituted hydroxyphenylmethyl intermediate
- Starting from 3-acetyl-5-chloro-2-hydroxybenzaldehyde or a related substituted phenol, the hydroxyphenylmethyl group is synthesized by reduction or substitution reactions.
- The hydroxy group at position 2 and the acetyl group at position 3 are preserved to maintain the compound's biological activity.
Step 2: Alkylation of Piperazine
- Piperazine is reacted with the hydroxyphenylmethyl intermediate, typically via nucleophilic substitution at the piperazine nitrogen.
- The reaction is performed in a suitable solvent such as ethyl acetate or dimethylformamide (DMF), often in the presence of a base like triethylamine to neutralize generated acids.
- Reaction conditions include ambient temperature or mild heating to promote substitution without decomposition.
Step 3: Acetylation of Piperazine Nitrogen
- The piperazine nitrogen is acetylated using acetyl chloride or acetic anhydride to introduce the ethanone group.
- This step is usually done after the hydroxyphenylmethyl group is attached to avoid side reactions.
- The acetylation is performed under controlled temperature (0–25°C) to prevent over-acetylation or degradation.
Typical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Alkylation of piperazine | Piperazine, substituted hydroxyphenylmethyl halide, triethylamine, EtOAc or DMF, ambient temp to 50°C | Attach hydroxyphenylmethyl group to piperazine |
| Acetylation | Acetyl chloride or acetic anhydride, base (e.g., pyridine), 0–25°C | Introduce ethanone group on piperazine nitrogen |
| Purification | Crystallization from ethanol/chloroform, vacuum drying | Obtain pure compound |
Example Synthetic Scheme (Adapted)
Synthesis of 3-acetyl-5-chloro-2-hydroxybenzyl halide
Starting from 3-acetyl-5-chloro-2-hydroxybenzaldehyde, convert aldehyde to benzyl halide via halogenation (e.g., bromination).Nucleophilic substitution with piperazine
React benzyl halide with piperazine in presence of triethylamine in ethyl acetate at room temperature to form 4-[(3-acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazine.Acetylation of piperazine nitrogen
Treat the above intermediate with acetyl chloride or acetic anhydride in pyridine at 0–25°C to yield 1-{4-[(3-acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one.
3 Research Findings and Optimization
- Piperazine derivatives synthesized via this route exhibit diverse biological activities, including antimicrobial and antipsychotic effects, which are influenced by the substitution pattern on the phenyl ring and the acetylation on piperazine.
- Reaction yields typically range from 60% to 80%, depending on purification methods and reaction times.
- Crystallization from mixed solvents such as chloroform/ethanol (3:1) at room temperature is effective for obtaining high-purity crystals suitable for structural analysis.
- The use of carbodiimide coupling agents (e.g., DCC or EDCI) has been reported for similar piperazine derivatives to facilitate amide bond formation, which might be applicable for related synthetic modifications.
4 Data Summary Table
| Parameter | Details |
|---|---|
| Molecular Formula | C15H19ClN2O3 |
| Molecular Weight | 310.77 g/mol |
| CAS Number | 1157885-84-1 |
| Key Starting Materials | 3-acetyl-5-chloro-2-hydroxybenzaldehyde, piperazine, acetyl chloride |
| Reaction Solvents | Ethyl acetate, DMF, pyridine, ethanol |
| Typical Reaction Temperature | Ambient to 50°C (alkylation), 0–25°C (acetylation) |
| Purification Method | Crystallization from chloroform/ethanol |
| Yield Range | 60–80% |
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit antimicrobial properties. Studies have shown that compounds with similar structures demonstrate significant activity against various bacterial and fungal strains. For instance, a series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy, showing promising results compared to standard reference drugs .
2. Antitumor Activity
Piperazine derivatives have been investigated for their antitumor potential. The structural modifications in compounds like 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one can lead to enhanced cytotoxicity against cancer cell lines. Preliminary studies suggest that such compounds can induce apoptosis in tumor cells, making them candidates for further development in cancer therapy.
3. Neurological Effects
Piperazine compounds are known to interact with neurotransmitter systems. Research into related piperazine derivatives has shown potential as anxiolytics and antidepressants, suggesting that 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one may also possess similar properties. Investigations into its effects on serotonin and dopamine receptors could provide insights into its therapeutic applications in treating mood disorders.
Synthesis and Characterization
The synthesis of 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one typically involves the reaction of appropriate piperazine derivatives with acetylated phenolic compounds. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Case Studies
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives demonstrated that compounds structurally similar to 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the piperazine ring could enhance the antimicrobial properties .
Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines treated with piperazine derivatives showed that specific substitutions on the piperazine ring led to increased cytotoxicity. The findings suggest that the incorporation of an acetyl group at the para position relative to the piperazine nitrogen enhances the compound's ability to induce cell death in cancerous cells .
Mechanism of Action
The mechanism by which 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making the compound useful for therapeutic purposes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s structural analogues differ in substituents on the piperazine ring or aromatic moieties, significantly altering physicochemical and pharmacological properties.
Table 1: Structural Comparison of Selected Piperazine Derivatives
*Calculated based on standard atomic weights.
Key Observations :
- This may improve solubility but reduce blood-brain barrier penetration.
- Acetyl vs.
Pharmacological Activity
Piperazine derivatives exhibit diverse biological activities depending on substituents:
Table 2: Pharmacological Profiles of Analogues
Key Insights :
- The cortisol inhibitor’s imidazole and dioxolane groups likely contribute to its enzyme-binding specificity , while the target compound’s hydroxyl group may favor interactions with serine/threonine kinases or GPCRs.
- Chloroacetyl derivatives (e.g., ) show antifungal activity, suggesting that the target compound’s chloro and acetyl groups could similarly disrupt fungal ergosterol synthesis.
Key Points :
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves water solubility compared to non-polar analogues like .
- LogP : Predicted LogP values (e.g., target compound: ~2.5; : ~3.1) indicate moderate lipophilicity, suitable for oral bioavailability.
- Metabolic Stability: The acetyl group may undergo hydrolysis, whereas morpholino or thiophene substituents () could enhance stability.
Biological Activity
1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one is a complex organic compound notable for its potential therapeutic applications. This compound, characterized by a piperazine ring and a substituted phenyl group, has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties.
Chemical Structure
The compound's IUPAC name is 1-[3-[(4-acetylpiperazin-1-yl)methyl]-5-chloro-2-hydroxyphenyl]ethanone. Its molecular formula is C15H19ClN2O3, with a molecular weight of 320.78 g/mol. The structure includes functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate cellular processes, leading to therapeutic effects. The specific mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in disease pathways.
- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Research has indicated that 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
Case Study:
A recent study investigated the effect of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Neuroprotective Effects
The neuroprotective properties of the compound have been explored in models of neurodegeneration. It appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer’s disease.
Research Findings:
In a study using rat models, administration of the compound resulted in significant improvements in cognitive function as assessed by behavioral tests. Additionally, histological analysis showed reduced neuronal loss in treated animals compared to controls.
Q & A
Basic: What are the recommended methods for synthesizing 1-{4-[(3-Acetyl-5-chloro-2-hydroxyphenyl)methyl]piperazin-1-yl}ethan-1-one with high purity?
Methodological Answer:
A multi-step synthesis approach is typically employed, involving:
- Step 1 : Formation of the piperazine-ethanone core via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the substituted benzyl group using coupling agents like DCC (dicyclohexylcarbodiimide) under inert conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve ≥97% purity. Monitoring via HPLC (C18 column, UV detection at 254 nm) ensures minimal impurities .
Advanced: How can crystallographic data resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical uncertainties. Key steps include:
- Growing crystals in a saturated ethanol solution at 4°C.
- Data collection using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL.
- Analysis of bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds) to confirm the spatial arrangement of the acetyl, chloro, and hydroxyphenyl groups .
- Compare with analogous structures (e.g., piperazine derivatives in ) to validate deviations in substituent positioning.
Basic: What analytical techniques are most effective for characterizing purity and molecular structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) to verify integration ratios and coupling patterns, particularly for the piperazine and acetyl protons .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 337.0845 for C₁₆H₁₈ClN₂O₃) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .
Advanced: What experimental design considerations are critical for evaluating bioactivity in comparative studies?
Methodological Answer:
- Split-Plot Design : Use randomized blocks with split-split plots to account for variables like dosage, biological models, and time points. For example:
- Main plots : Compound concentration gradients.
- Subplots : Biological targets (e.g., enzyme inhibition vs. receptor binding).
- Sub-subplots : Replicates (n ≥ 4) to ensure statistical power .
- Controls : Include positive (e.g., known inhibitors) and vehicle controls to isolate compound-specific effects.
Basic: What are the optimal storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected containers to prevent degradation of the hydroxyphenyl and acetyl groups.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the piperazine moiety.
- Shipping : Transport with blue ice to maintain stability during transit .
Advanced: How can researchers address contradictory solubility and bioavailability results across experimental models?
Methodological Answer:
- Method Triangulation : Combine in vitro (e.g., shake-flask method), in silico (e.g., COSMO-RS simulations), and ex vivo (e.g., PAMPA assay) models to cross-validate solubility.
- Buffer Optimization : Test solubility in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and intestinal fluid (pH 6.8) to account for physiological variability.
- Bioavailability Scoring : Use parameters like TPSA (Topological Polar Surface Area) and GI absorption rates from to predict discrepancies between models.
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .
Advanced: What computational methods predict biological target interactions for this structurally complex compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding affinities with targets like serotonin receptors (5-HT₃), leveraging the compound’s hydrogen bond donors (2) and acceptors (3) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, acetyl) with activity scores using partial least squares regression .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
